1-(3-Methoxyphenyl)-4-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyrrolidin-2-one
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Overview
Description
1-(3-Methoxyphenyl)-4-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyrrolidin-2-one is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes a methoxyphenyl group, a pyrimidinyl group, and an octahydropyrrolo[3,4-c]pyrrole moiety, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-4-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyrrolidin-2-one typically involves multiple steps, including the formation of the pyrrolidinone core, the introduction of the methoxyphenyl group, and the attachment of the pyrimidinyl group. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyphenyl)-4-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The pyrimidinyl group can be reduced to form dihydropyrimidines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group may yield quinones, while reduction of the pyrimidinyl group may produce dihydropyrimidines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for studying protein-ligand interactions.
Medicine: The compound may have potential therapeutic applications, such as acting as an inhibitor for specific enzymes or receptors involved in disease pathways.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-4-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxyphenyl)-4-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyrrolidin-2-one: The parent compound.
1-(3-Methoxyphenyl)-4-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyrrolidin-2-thione: A similar compound with a thione group instead of a ketone.
1-(3-Methoxyphenyl)-4-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyrrolidin-2-amine: A similar compound with an amine group instead of a ketone.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C22H25N5O3 |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-4-(2-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C22H25N5O3/c1-30-19-5-2-4-18(9-19)27-14-15(8-20(27)28)21(29)25-10-16-12-26(13-17(16)11-25)22-23-6-3-7-24-22/h2-7,9,15-17H,8,10-14H2,1H3 |
InChI Key |
DCZZDOVIUYJQOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)N3CC4CN(CC4C3)C5=NC=CC=N5 |
Origin of Product |
United States |
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